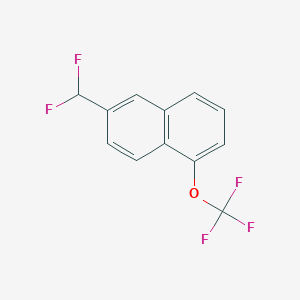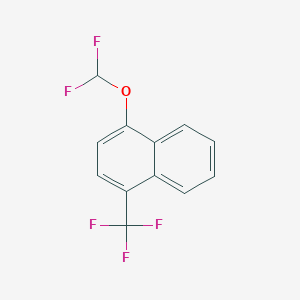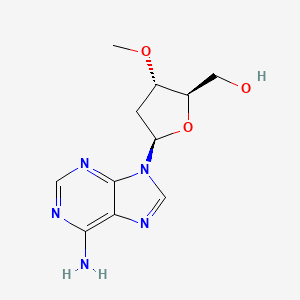
2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride typically involves the reaction of imidazole derivatives with benzylamine and ethanolamine under specific conditions. One common method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may yield imidazole derivatives with reduced functional groups.
Applications De Recherche Scientifique
2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer agent containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
1082734-78-8 |
|---|---|
Formule moléculaire |
C13H18ClN3O |
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
2-[benzyl(1H-imidazol-5-ylmethyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c17-7-6-16(10-13-8-14-11-15-13)9-12-4-2-1-3-5-12;/h1-5,8,11,17H,6-7,9-10H2,(H,14,15);1H |
Clé InChI |
MDTIEFLPERDTSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCO)CC2=CN=CN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B11853486.png)

![(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11853499.png)






![2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate](/img/structure/B11853534.png)


